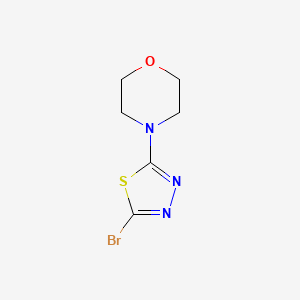

4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine is a chemical compound with the CAS Number: 1341405-19-3. It has a molecular weight of 250.12 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI Code for 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine is1S/C6H8BrN3OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2 . This indicates the presence of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) in the molecule . Physical And Chemical Properties Analysis

4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Photovoltaic Materials

The compound “4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine” is a derivative of benzofused chalcogen-nitrogen heterocycles, which are important precursors in the synthesis of various photovoltaic materials . These materials are used in devices that convert light energy into electrical energy, such as solar cells .

Organic Light Emitting Diodes (OLEDs)

Electron-acceptor heterocycles, which include “4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine”, find application in several photovoltaic materials such as organic light emitting diodes (OLEDs) . OLEDs are used in the production of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs .

Charge Transfer Materials

The compound can also be used in the development of charge transfer materials . These materials are used in a variety of applications, including solar cells, batteries, and sensors .

Organic Near-Infrared Materials

The compound is also used in the development of organic near-infrared materials . These materials have applications in areas such as telecommunications, medical imaging, and photothermal therapy .

Anticonvulsant Agents

The 1,3,4-thiadiazole moiety, which is part of the “4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine” compound, exhibits a wide range of biological activities, including anticonvulsant effects . This suggests potential applications in the treatment of conditions such as epilepsy .

Antimicrobial Agents

1,3,4-thiadiazole derivatives have also been studied for their antimicrobial properties . This suggests that “4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine” could potentially be used in the development of new antimicrobial agents .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Orientations Futures

Future research could focus on further exploring the synthesis methods, chemical reactions, and potential applications of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine. Given the cytotoxic activity of related 1,3,4-thiadiazoles , this compound could also be investigated for potential medicinal applications.

Mécanisme D'action

Mode of Action

The compound’s bromo and thiadiazolyl groups suggest potential interactions with biological targets, possibly through halogen bonding or other non-covalent interactions .

Pharmacokinetics

The compound is also predicted to be a CYP1A2 inhibitor .

Action Environment

The action of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . The compound’s solubility could also affect its bioavailability and efficacy .

Propriétés

IUPAC Name |

4-(5-bromo-1,3,4-thiadiazol-2-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPRIAYJCRBMHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719205 |

Source

|

| Record name | 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1341405-19-3 |

Source

|

| Record name | 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B597132.png)

![1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B597134.png)

![1-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea](/img/structure/B597141.png)